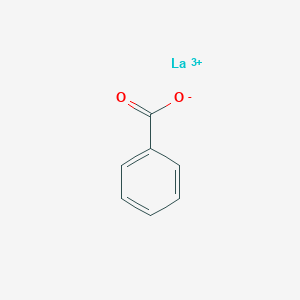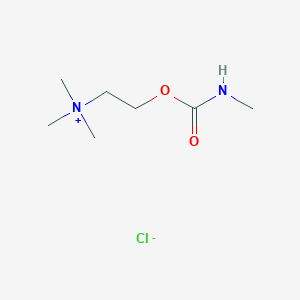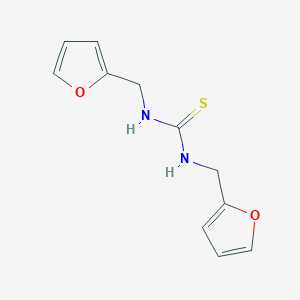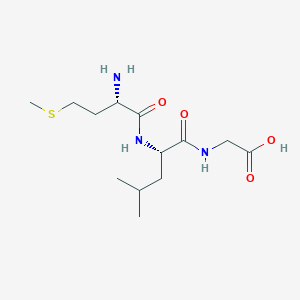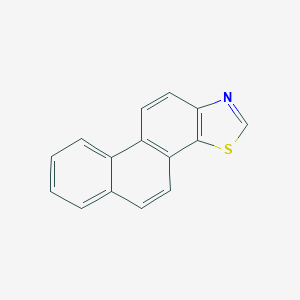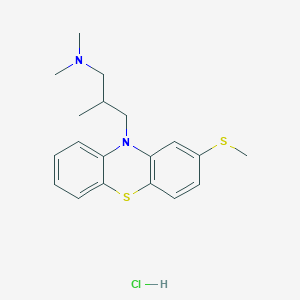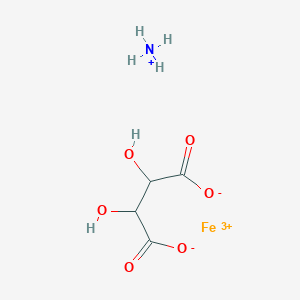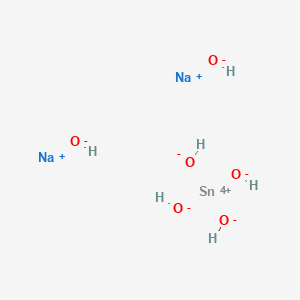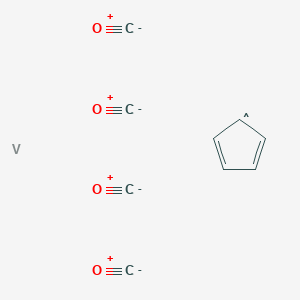
Cyclopentadienylvanadium tetracarbonyl
概要
説明
Cyclopentadienylvanadium tetracarbonyl is an organovanadium compound with the formula (C5H5)V(CO)4 . It is an orange, diamagnetic solid and is the principal cyclopentadienyl carbonyl of vanadium . It is employed as a pharmaceutical intermediate .
Synthesis Analysis
This compound can be prepared by heating a solution of vanadocene under high pressure of carbon monoxide .Molecular Structure Analysis
As confirmed by X-ray crystallography, the coordination sphere of vanadium consists of η5-cyclopentadienyl and four carbonyl ligands . The molecule is a four-legged piano stool complex .Chemical Reactions Analysis
Reduction with sodium amalgam gives the dianion of the tricarbonyl: CpV(CO)4 + 2 Na → Na2CpV(CO)3 + CO . Protonation of this salt gives Cp2V2(CO)5 . Heating a mixture of cycloheptatriene and cyclopentadienylvanadium tetracarbonyl gives (cycloheptatrienyl)(cyclopentadienyl)vanadium, also known as "trovacene" .Physical And Chemical Properties Analysis
Cyclopentadienylvanadium tetracarbonyl is an orange solid with a density of 1.56 g/cm3 . It sublimes at its boiling point . The compound is soluble in common organic solvents .科学的研究の応用
Pharmaceutical Intermediates
Cyclopentadienylvanadium tetracarbonyl is employed as pharmaceutical intermediates . This means it can be used in the synthesis of various pharmaceutical drugs.
Organometallic Research
As an organovanadium compound, it’s often used in research related to organometallic chemistry . Organometallic compounds, which contain at least one metal-carbon bond, are crucial in industrial chemistry and have been used in numerous areas, including catalysis, medicine, and materials science.
Synthesis of Other Compounds
Cyclopentadienylvanadium tetracarbonyl can be used in the synthesis of other complex organometallic compounds. For instance, its reduction with sodium amalgam gives the dianion of the tricarbonyl .
Preparation of Vanadium Complexes
This compound can be protonated to give Cp2V2(CO)5, a vanadium complex . Vanadium complexes have been studied for their potential applications in areas like catalysis, magnetism, and medicinal chemistry.
Trovacene Synthesis
Heating a mixture of cycloheptatriene and cyclopentadienylvanadium tetracarbonyl gives (cycloheptatrienyl)(cyclopentadienyl)vanadium, also known as "trovacene" . Trovacene is another organovanadium compound that can be used in further chemical reactions.
Safety and Hazards
作用機序
Target of Action
Cyclopentadienylvanadium tetracarbonyl is an organovanadium compound
Mode of Action
The compound is known to undergo reduction with sodium amalgam, which gives the dianion of the tricarbonyl . This suggests that it can participate in redox reactions, potentially altering the redox state of its targets.
特性
InChI |
InChI=1S/C5H5.4CO.V/c1-2-4-5-3-1;4*1-2;/h1-5H;;;;; | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFGJKDEFQAOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5O4V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20153143 | |
| Record name | Tetracarbonyl(.eta.5-cyclopenta-2,4-dien-1-yl)vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentadienylvanadium tetracarbonyl | |
CAS RN |
12108-04-2 | |
| Record name | Tetracarbonyl(.eta.5-cyclopenta-2,4-dien-1-yl)vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20153143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracarbonyl(η5-cyclopenta-2,4-dien-1-yl)vanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of Cyclopentadienylvanadium tetracarbonyl and how has it been characterized?
A1: Cyclopentadienylvanadium tetracarbonyl (CpV(CO)₄) consists of a central vanadium atom coordinated to a cyclopentadienyl (Cp) ring and four carbonyl (CO) ligands. [] The structure has been elucidated through X-ray crystallography, confirming a "piano stool" geometry where the Cp ring acts as the "seat" and the CO ligands as the "legs". [] While the provided abstracts lack specific spectroscopic data, infrared and Raman spectroscopy are valuable tools for characterizing metal carbonyl complexes like CpV(CO)₄. These techniques provide insights into the nature of the V-CO bonds and the overall molecular symmetry. []
Q2: How does Cyclopentadienylvanadium tetracarbonyl react with other molecules?
A2: Research indicates that CpV(CO)₄ readily undergoes ligand substitution reactions, particularly with Lewis bases. [] This reactivity stems from the carbonyl ligands being susceptible to replacement by other electron-donating groups. For example, studies have investigated the kinetics of CpV(CO)₄ reacting with various Lewis bases, shedding light on the mechanism and factors influencing these substitutions. [] Additionally, CpV(CO)₄ reacts with dimethyl disulfide, though the exact nature of this reaction product requires further investigation. []
Q3: Are there any known applications of Cyclopentadienylvanadium tetracarbonyl in catalysis?
A3: While the provided abstracts don't directly discuss catalytic applications, the reactivity of CpV(CO)₄, particularly its propensity for ligand substitution, suggests potential in this area. Metal carbonyl complexes are often used as catalysts in various organic reactions due to their ability to activate small molecules and facilitate bond formation. Further research exploring the reactivity of CpV(CO)₄ with a wider range of substrates could unveil potential catalytic applications.
Q4: What are the future directions for research on Cyclopentadienylvanadium tetracarbonyl ?
A4: Future research on CpV(CO)₄ can explore several avenues:
- Detailed Spectroscopic Analysis: Obtaining comprehensive infrared and Raman spectra can provide deeper insights into the bonding and electronic structure of CpV(CO)₄. []
- Mechanistic Studies of Ligand Substitution: Investigating the mechanisms, kinetics, and influencing factors of ligand substitution reactions can further our understanding of its reactivity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



